molecular formula C8H9N3O B11726317 5-Aminobenzoxazole-2-methanamine

5-Aminobenzoxazole-2-methanamine

Cat. No.: B11726317
M. Wt: 163.18 g/mol
InChI Key: PHFIKXVXUYZPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminobenzoxazole-2-methanamine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with an amino group at the 5-position and a methanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobenzoxazole-2-methanamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde. One common method includes the use of a Brønsted acidic ionic liquid gel catalyst in solvent-free conditions. The reaction is carried out at 130°C for 5 hours, resulting in high yields of the desired product . Another method involves the use of potassium-ferrocyanide as a catalyst under solvent-free conditions, yielding the product in less than 2 minutes at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Aminobenzoxazole-2-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The amino and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated benzoxazoles.

Scientific Research Applications

5-Aminobenzoxazole-2-methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Aminobenzoxazole-2-methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cellular processes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminobenzoxazole-2-methanamine is unique due to the presence of both the amino and methanamine groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C8H9N3O/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4,9-10H2

InChI Key

PHFIKXVXUYZPAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.